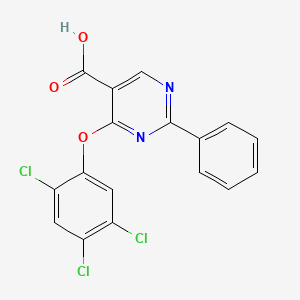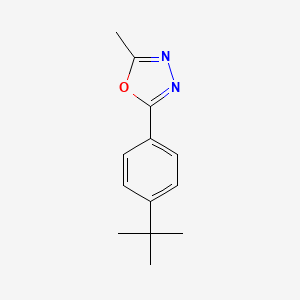![molecular formula C15H16N2O4S B3139991 methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate CAS No. 477863-79-9](/img/structure/B3139991.png)
methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate
Vue d'ensemble
Description
“Methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate” is a chemical compound with a complex structure . It is also known as “methyl 3-[2-(morpholine-4-carbonyl)-1H-pyrrol-1-yl]thiophene-2-carboxylate” and "2-Thiophenecarboxylic acid, 3-[2-(4-morpholinylcarbonyl)-1H-pyrrol-1-yl]-, methyl ester" .
Applications De Recherche Scientifique
Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives
Morpholine derivatives, including those related to the target compound, have a broad spectrum of pharmacological profiles. These compounds, due to the presence of morpholine, a six-membered aromatic organic heterocycle with one nitrogen atom and one oxygen atom in their ring structure, have shown significant potential in drug development. Research emphasizes the versatility of morpholine derivatives in synthesizing compounds with varied pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The incorporation of morpholine enhances the biological activity of these molecules, making them potent candidates for therapeutic applications. This highlights the compound's relevance in the synthesis of new pharmacologically active molecules (Asif & Imran, 2019).
Heterocycle-Based Electric Conductors
The exploration of thiophene derivatives for their electronic properties has led to significant insights into the use of heterocyclic compounds as electric conductors. The compound , with a thiophene component, may contribute to the development of heterocycle-based conductors, particularly in creating tailored heterocyclic structures that meet specific operational requirements. Research has focused on controlling the redox potentials of thiophene-based conductors, indicating the potential of thiophene and its derivatives in electronic applications (Pagani, 1994).
Anticancer Properties of Tetrahydroisoquinolines
Although not directly related to the exact compound, the therapeutic applications of 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives have been extensively reviewed, including their role as anticancer antibiotics. The structural relation to the target compound suggests the potential utility of methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate in anticancer drug discovery. This area of research demonstrates the success in drug discovery for cancer treatment, underscoring the importance of such compounds in developing novel therapeutics (Singh & Shah, 2017).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry for its significant contribution to the stereochemistry of molecules and its ability to increase three-dimensional coverage. Given the structural components of the target compound, research into pyrrolidine and its derivatives highlights their importance in drug discovery, offering insights into the design of new compounds with various biological profiles. This emphasizes the compound's relevance in synthesizing bioactive molecules with target selectivity, particularly in treating human diseases (Li Petri et al., 2021).
Propriétés
IUPAC Name |
methyl 3-[2-(morpholine-4-carbonyl)pyrrol-1-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-20-15(19)13-11(4-10-22-13)17-5-2-3-12(17)14(18)16-6-8-21-9-7-16/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYYXLUKNBEVRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145954 | |
| Record name | Methyl 3-[2-(4-morpholinylcarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477863-79-9 | |
| Record name | Methyl 3-[2-(4-morpholinylcarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477863-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[2-(4-morpholinylcarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-phenylcarbamate](/img/structure/B3139909.png)

![ethyl (2Z)-2-(4,6-diamino-3,5-dicyanopyridin-2-yl)-2-[(4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B3139921.png)
![1-{[(Z)-3-phenyl-2-propenyl]oxy}-1H-imidazole](/img/structure/B3139941.png)

![ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-3-phenylpropanoate](/img/structure/B3139960.png)
![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}propanohydrazide](/img/structure/B3139961.png)

![2-[2-(1H-indol-4-yloxy)ethoxy]-1-ethanol](/img/structure/B3139976.png)
![ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate](/img/structure/B3139981.png)
![methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B3139984.png)
![5-[4-(4-fluorophenyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B3139985.png)

![N'-{[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3140008.png)